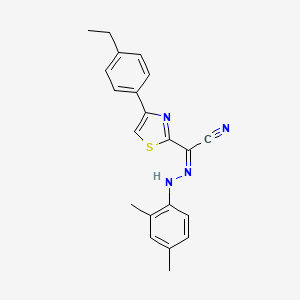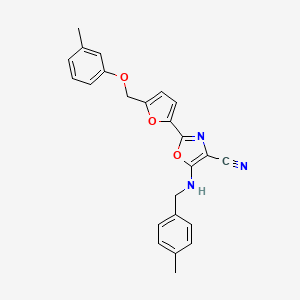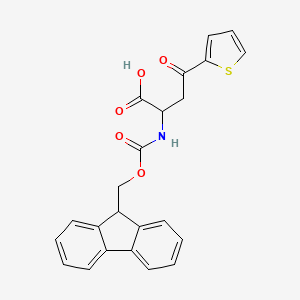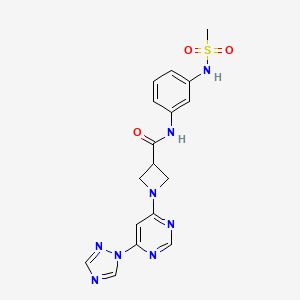
(Z)-N'-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Synthesis and Fungicidal Activity
- Thiazole derivatives, including those related to the compound , have been synthesized and evaluated for their fungicidal activity. These derivatives have been confirmed through various analytical methods including elemental analysis, IR, 1H-NMR, and mass spectral analysis (Bashandy, Abdelall, & El-Morsy, 2008).
Fluorescent Complexes with DNA
- Studies on the fluorescence properties of cyanine dyes, which include thiazole-based compounds, have shown their ability to form highly fluorescent complexes with double-stranded DNA. This property is significant for applications in molecular biology, such as detecting and quantifying DNA fragments (Rye et al., 1992).
Anticancer Applications
- Novel thiazole and 1,3,4-thiadiazole derivatives, which are structurally related to the compound , have been synthesized and evaluated as potent anticancer agents. These derivatives have shown significant in vitro anticancer activity against Hepatocellular carcinoma cell lines (Gomha et al., 2017).
Antimicrobial Activities
- Thiazoles and their fused derivatives have been synthesized and tested for their antimicrobial activities against various bacterial and fungal isolates. This highlights the potential of thiazole derivatives in developing new antimicrobial agents (Wardkhan et al., 2008).
Antiviral Activities
- Some new pyrazole- and isoxazole-based heterocycles, which include thiazole derivatives, have been synthesized and screened for their antiviral activity. A particular compound showed a reduction in the number of viral plaques of Herpes simplex type-1 (HSV-1), indicating the potential of thiazole derivatives in antiviral therapies (Dawood et al., 2011).
NMR Studies and Dye Synthesis
- NMR studies of benzazolium iodides, which are precursors in cyanine dye synthesis and structurally related to thiazole compounds, provide insights into the synthesis and characterization of dyes (Rashkova et al., 2009).
Optical and Electrochemical Characteristics
- The optical and electrochemical characteristics of Ir(III) complexes with thiazole ligands have been studied, indicating their potential in photonic and electronic applications (Katlenok et al., 2017).
Synthesis and Cytotoxicities
- Various thiazole derivatives have been synthesized and evaluated for their cytotoxic effects against cancer and non-cancer cells, demonstrating the potential of thiazole compounds in cancer therapy (Meriç et al., 2008).
Thiazole in Medicinal Chemistry
- Thiazole derivatives, due to their unique structural properties, play an important role in medicinal chemistry. They are present in various therapeutic agents with diverse biological activities (Chhabria et al., 2016).
Propiedades
IUPAC Name |
(2Z)-N-(2,4-dimethylanilino)-4-(4-ethylphenyl)-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4S/c1-4-16-6-8-17(9-7-16)20-13-26-21(23-20)19(12-22)25-24-18-10-5-14(2)11-15(18)3/h5-11,13,24H,4H2,1-3H3/b25-19- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMRBYTLFNNZBRK-PLRJNAJWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)C(=NNC3=C(C=C(C=C3)C)C)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)C2=CSC(=N2)/C(=N\NC3=C(C=C(C=C3)C)C)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-N'-(2,4-dimethylphenyl)-4-(4-ethylphenyl)thiazole-2-carbohydrazonoyl cyanide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(4-Tert-butylphenoxy)methyl]-1-[(3,4-dimethoxyphenyl)methyl]benzimidazole](/img/structure/B2569335.png)

![2-((1-(4-fluorophenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569337.png)
![3-(2,4-Dichlorophenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2569339.png)

![4-Iodo-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B2569344.png)

![4-[(3-Methoxybenzyl)thio]-2-phenylpyrazolo[1,5-a]pyrazine](/img/structure/B2569347.png)


![(Rac)-tert-butyl 4-oxo-3-azatricyclo[4.2.1.0(2,5)]non-7-ene-3-carboxylate](/img/structure/B2569350.png)
![(Z)-3-(benzo[d][1,3]dioxol-5-yl)-N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)acrylamide](/img/structure/B2569353.png)
![N-(5-(5-bromothiophen-2-yl)-1,3,4-oxadiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2569354.png)
